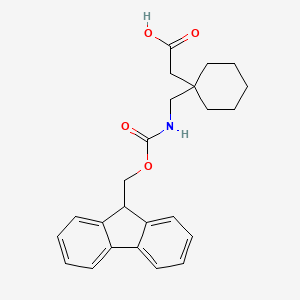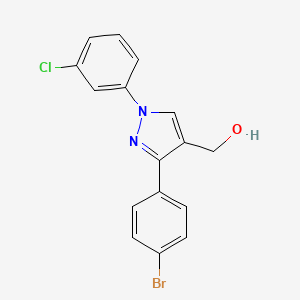
Fmoc-gabapentin
Descripción general
Descripción
Fmoc-gabapentin is a derivative of the drug gabapentin, which is used to treat a variety of conditions including epilepsy, neuropathic pain, and anxiety. This compound is a synthetic compound that has a modified structure compared to the original gabapentin, and has been found to have increased solubility and bioavailability. This makes it an attractive option for research, as it can be more easily used in laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Methodology :
- Bahrami and Kiani (2006) developed a new, simple, and sensitive high-performance liquid chromatographic method for determining gabapentin in human serum. They used liquid-liquid extraction and 9-fluorenylmethyl chloroformate (FMOC-Cl) as a pre-column labeling agent. This method demonstrated excellent performance in terms of selectivity, specificity, sensitivity, precision, and accuracy, without interference from commonly co-administered antiepileptic agents (Bahrami & Kiani, 2006).
Mechanism of Action in Chronic Pain and Epilepsy :
- Patel et al. (2000) studied gabapentin's effects on dorsal horn neurons in spinal cord slices from hyperalgesic animals. They found that gabapentin reduced the magnitude of excitatory postsynaptic currents in neurons from hyperalgesic animals, indicating a pre-synaptic site of action (Patel et al., 2000).
- Gee et al. (1996) identified that gabapentin binds to the α2δ subunit of voltage-dependent calcium channels, which may explain its therapeutic action in epilepsy and neuropathic pain (Gee et al., 1996).
Neuropharmacological Effects :
- Yu et al. (2019) found that gabapentin enhanced the expression of δ subunit-containing GABAA receptors, suggesting a potential molecular basis for its GABAergic properties. This discovery could have broader therapeutic applications (Yu et al., 2019).
- Van Hooft et al. (2002) investigated gabapentin's effects on voltage-operated calcium channels and synaptic transmission in rat hippocampus and neocortex. They found that gabapentin selectively inhibits calcium influx in certain excitatory and inhibitory presynaptic terminals, attenuating synaptic transmission (Van Hooft et al., 2002).
Brain Imaging Studies :
- Kim et al. (2014) conducted basal fMRI studies to understand the response to milnacipran in fibromyalgia patients. Although this study focused on milnacipran, it provides a context for understanding how gabapentin might affect brain activity in similar conditions (Kim et al., 2014).
Synthesis of Gamma Amino Acid Oligomers :
- Reddy et al. (2011) described an efficient synthesis of homo-oligomers and mixed oligomers of gabapentin on solid support using Fmoc-protected derivatives. This work is significant for the chemical synthesis and potential applications of gabapentin derivatives (Reddy et al., 2011).
Mecanismo De Acción
Target of Action
Fmoc-gabapentin is a compound that combines the structures of gabapentin and the fluorenylmethyloxycarbonyl (Fmoc) group . Gabapentin’s primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels . This subunit plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
It is believed that gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters . The Fmoc group, on the other hand, is a protecting group used in organic synthesis, particularly for amines .
Biochemical Pathways
Gabapentin, and likely this compound, affects several biochemical pathways. It inhibits the influx of calcium, reducing the release of excitatory neurotransmitters . This can lead to downstream effects such as decreased neuronal excitability and reduced transmission of pain signals .
Result of Action
The action of gabapentin results in decreased neuronal excitability and reduced transmission of pain signals, making it effective in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures
Action Environment
The action of this compound, like that of gabapentin, can be influenced by various environmental factors. For example, the degradation of gabapentin-N-FMOC and FMOC-Cl to FMOC-OH occurs simultaneously in the presence of a basic reaction medium, which is specific for gabapentin derivatization . This degradation reaction is accelerated at temperatures above 45 °C and also by the time of contact of the reactant and product with the basic medium .
Safety and Hazards
Direcciones Futuras
Gabapentin is an important API, with a complex mechanism of action and broad therapeutic applications. Due to its pharmacokinetic properties, leading to the necessity of frequent drug administration, multiple crystal structures containing GBP have been successfully obtained and analyzed . This suggests that the entire landscape of GBP has not been revealed yet .
Análisis Bioquímico
Biochemical Properties
Fmoc-gabapentin interacts with various biomolecules, primarily the α2δ-1 subunit of voltage-gated calcium channels . This interaction inhibits the excitatory influx of calcium, reducing the activation of pain-signaling neurons . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .
Cellular Effects
This compound has been shown to influence cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the α2δ-1 protein subunit of voltage-gated calcium channels in the central nervous system . This binding blocks the excitatory influx of calcium, inhibiting nerve injury-induced trafficking of α1 pore-forming units of calcium channels .
Dosage Effects in Animal Models
In animal models, gabapentin has shown to be useful in the treatment of epilepsy, chronic, neuropathic, and post-operative pain, and anxiety . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of NF-kB activation and subsequent production of inflammatory cytokines . It also stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .
Transport and Distribution
Gabapentin is known to be transported across the blood-brain barrier, suggesting that this compound may have similar transport mechanisms .
Subcellular Localization
Given its interactions with voltage-gated calcium channels, it is likely to be localized in areas of the cell where these channels are present .
Propiedades
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOWILVGOJWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373234 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-19-0 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)







![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)




